molecular formula C10H11NOS B1445123 Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- CAS No. 801139-45-7

Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-

Cat. No.: B1445123
CAS No.: 801139-45-7
M. Wt: 193.27 g/mol
InChI Key: YVNFKUXVZZRYSI-UHFFFAOYSA-N
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit lipid peroxidation, a process that can lead to cell damage. It also acts as a potassium channel opener and a topoisomerase inhibitor, which are essential for maintaining cellular homeostasis and DNA replication, respectively . The interactions between Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- and these biomolecules are primarily based on binding affinities and structural compatibility.

Cellular Effects

Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat reactive oxygen species. Additionally, Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it inhibits topoisomerase, an enzyme crucial for DNA replication, by binding to its active site and preventing its normal function. Additionally, Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- can activate potassium channels, leading to changes in cellular ion balance and signaling . These interactions result in alterations in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- can have sustained effects on cellular function, including prolonged inhibition of lipid peroxidation and persistent activation of potassium channels . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as antioxidant activity and enhancement of cellular stress responses. At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage.

Metabolic Pathways

Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and efficacy, as well as its potential side effects . Additionally, Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- can affect metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

Within cells and tissues, Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and its overall activity. For instance, binding to specific transporters can enhance the compound’s uptake into target cells, increasing its therapeutic potential.

Subcellular Localization

The subcellular localization of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress response. Understanding the subcellular localization of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- typically involves coupling reactions and electrophilic cyclization reactions. One common method includes the use of aryne intermediates with alkynyl sulfides, which allows for the formation of the benzothiophene scaffold in a one-step intermolecular manner . The reaction conditions often involve the use of o-silylaryl triflates and alkynyl sulfides under mild conditions to achieve high yields and functional group tolerance .

Industrial Production Methods

Industrial production methods for Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for scalability and cost-effectiveness, would apply. This includes the use of efficient catalysts, solvent systems, and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into more reduced forms, such as thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the benzothiophene scaffold .

Scientific Research Applications

Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- is unique due to its specific structural features and functional groups, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-amino-1-(1-benzothiophen-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,12H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNFKUXVZZRYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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